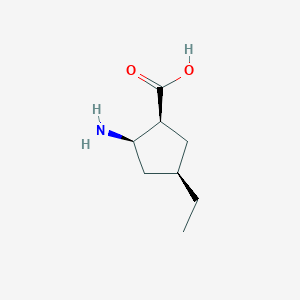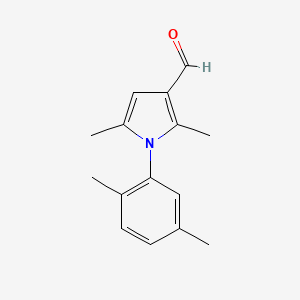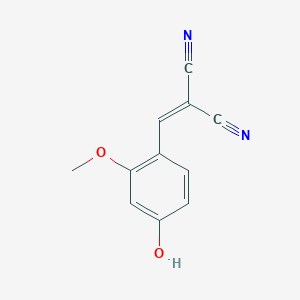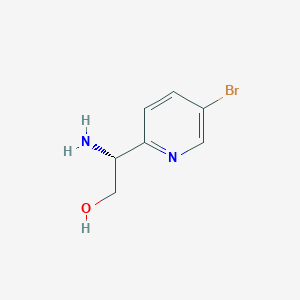
Ethyl 4-cyclopropylpyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-cyclopropylpyrimidine-5-carboxylate is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclopropyl group and an ethyl ester at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-cyclopropylpyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl cyanoacetate with cyclopropylamine, followed by cyclization with formamide under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as zinc chloride to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-cyclopropylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-cyclopropylpyrimidine-5-carboxylic acid.
Reduction: Formation of 4-cyclopropylpyrimidine-5-methanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-cyclopropylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of ethyl 4-cyclopropylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into active sites of target proteins, thereby modulating their activity. Molecular docking studies have shown favorable interactions with proteins involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2,4-dichloropyrimidine-5-carboxylate
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Comparison: Ethyl 4-cyclopropylpyrimidine-5-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more rigid compared to other pyrimidine derivatives, potentially enhancing its binding affinity to specific molecular targets. Additionally, the ethyl ester group provides a site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored properties.
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
ethyl 4-cyclopropylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)8-5-11-6-12-9(8)7-3-4-7/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
BXOXNWXPVJUXFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=CN=C1C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![diazanium;[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate](/img/structure/B13153134.png)





![4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide](/img/structure/B13153154.png)
![5-Isocyano-2-methyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13153157.png)
![7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13153158.png)
![(3R,3aS,7aR)-tert-butyl3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13153164.png)

![1-Piperidinyloxy, 4-[(cyclopropylcarbonyl)oxy]-2,2,6,6-tetramethyl-](/img/structure/B13153181.png)

![N-[2-(diethylamino)-2-phenylethyl]-1H-imidazole-1-carboxamide](/img/structure/B13153210.png)
